molecular formula C13H8Cl2N2O2S B567237 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227266-90-1

2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567237
CAS No.: 1227266-90-1
M. Wt: 327.179
InChI Key: LLDMFRIBAHQCFX-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine atoms at the 2 and 6 positions and a phenylsulfonyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 2,6-dichloropyridine with a suitable sulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, the phenylsulfonyl group can form hydrogen bonds or hydrophobic interactions with amino acid residues in the active site of an enzyme, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include other chlorinated pyridine derivatives and sulfonyl-substituted heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of a fused pyridine-pyrrole ring system with both chlorine and phenylsulfonyl substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-2,6-dichloropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMFRIBAHQCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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